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Compound of Interest

Compound Name: 2,6-Diamino-5-iodopyrimidin-4-ol

CAS No.: 79595-73-6

Cat. No.: B1437459

Get Quote

Executive Summary: The "Methyl-to-Iodine"
Switch[1]
In rational drug design, the substitution of a methyl group (–CH₃) with an iodine atom (–I) is a

classic bioisosteric strategy. While sterically similar, these two moieties are electronically

distinct. This guide provides a technical comparison of iodinated pyrimidine analogs—

specifically 5-iodouracil (5-IU) and 5-iodocytosine (5-IC)—against their canonical counterparts,

Thymine and Cytosine.[1]

Key Insight: While the van der Waals radii of the methyl group (2.00 Å) and iodine (1.98 Å)

suggest steric equivalence, the sigma-hole (σ-hole) effect of iodine introduces directional

halogen bonding (XB) capabilities that drastically alter crystal packing and protein-ligand

binding kinetics. This guide details these structural divergences and provides validated

protocols for their crystallization.

Structural Fundamentals: Sterics vs. Electronics
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To understand the crystal packing, we must first quantify the atomic-level differences between

the analogs.

Table 1: Physicochemical Comparison of C5-
Substituents

Property
Methyl Group (–
CH₃)

Iodine Atom (–I)
Impact on Crystal
Lattice

Van der Waals Radius ~2.00 Å ~1.98 Å

Steric Mimicry: Iodine

fits into thymine-

binding pockets

without steric clash.[1]

Electronic Character
Electron-donating

(Inductive effect)

Electron-withdrawing

(Inductive) +

Polarizable

Electronic

Perturbation: Iodine

alters the pKa of N3-

H, affecting base-

pairing.[1]

Surface Potential
Isotropic (Uniformly

hydrophobic)

Anisotropic (Positive

σ-hole at tip, negative

belt)

Directional Bonding:

Iodine acts as a Lewis

acid; Methyl acts as a

steric spacer.

Interaction Motif Hydrophobic contacts
Halogen Bonding (C–

I···O/N)

Lattice Energy: XB

interactions (2–5

kcal/mol) stabilize

unique packing motifs.

The Halogen Bond: Mechanism & Visualization
The crystal structures of iodinated pyrimidines are dominated by the Halogen Bond (XB).

Unlike hydrogen bonds, XB is highly directional. The iodine atom exhibits a region of positive

electrostatic potential (the σ-hole) along the extension of the C–I bond, which interacts with

Lewis bases (nucleophiles) such as the carbonyl oxygen of adjacent pyrimidines.

Diagram 1: The Sigma-Hole Interaction Logic
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This diagram illustrates the electronic anisotropy driving the crystal packing differences.
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Caption: Logic flow of Halogen Bonding. The anisotropic charge distribution on Iodine creates a

"lock-and-key" electronic interaction absent in Methyl analogs.[1]

Comparative Crystallography
5-Iodouracil (5-IU) vs. Thymine[1]

Thymine: Crystallizes in P2₁/c.[1] Dominant interactions are N–H···O hydrogen bonds

forming centrosymmetric dimers.[1] The methyl group participates only in weak van der

Waals forces.

5-Iodouracil: Typically crystallizes in space groups that accommodate planar sheets (e.g.,

P2₁/c or P-1 depending on solvation).[1]

The Shift: The C5-Iodine forms a short contact (approx.[1] 2.9–3.1 Å) with the exocyclic

Oxygen (O2 or O4) of a neighboring molecule.

Geometry: The C–I[2]···O angle is strictly linear (~175°), characteristic of σ-hole

interactions. This "staples" the pyrimidine sheets together more rigidly than the methyl

group in thymine.
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5-Iodocytosine (5-IC)[1]
Structure: 5-IC is often isolated as a hemihydrate or in complex salts.[1]

Tautomerism: The electron-withdrawing iodine at C5 increases the acidity of the N3 proton.

In the crystal lattice, this can stabilize rare tautomeric forms (imino-oxo), which is

mechanistically relevant for viral mutagenesis (see Section 6).

Packing: 5-IC forms extensive ribbons linked by N–H···N hydrogen bonds, cross-linked by

C–I···N or C–I···O halogen bonds.[1][3][4][5]

Experimental Protocol: Crystallization & Structure
Solution
Objective: Obtain high-quality single crystals of 5-iodouracil suitable for X-ray diffraction (XRD)

to observe halogen bonding.

Diagram 2: Crystallization Workflow
Step-by-step logic for small molecule crystallization of halo-pyrimidines.
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Critical Parameters
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Click to download full resolution via product page

Caption: Workflow for obtaining diffraction-quality crystals. Slow evaporation is preferred over

vapor diffusion for these small molecules to minimize lattice defects.[1]

Detailed Protocol:
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Solvent System: Prepare a 1:1 mixture of Ethanol:Water (v/v). Iodine atoms increase

lipophilicity compared to uracil, but the polar amide face requires water for solubility.

Saturation: Dissolve 5-iodouracil (20 mg) in the solvent (2 mL) at 50°C. Vortex until clear.

Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean glass

scintillation vial. Why? Dust particles act as uncontrolled nucleation sites, yielding

microcrystals rather than single crystals.

Crystal Growth (Slow Evaporation):

Cover the vial with Parafilm.

Pierce 3-5 small holes in the film to regulate evaporation rate.[1]

Store at constant temperature (20°C) in a vibration-free environment.

Timeline: Prismatic crystals typically appear within 48–72 hours.[1]

Validation: Crystals should be clear and colorless. Yellowing indicates iodine liberation

(degradation).[1]

Implications for Drug Design (Performance
Analysis)
The structural data derived from these crystals directly informs the mechanism of antiviral

drugs like Idoxuridine (IdU).

Lethal Mutagenesis
The crystal structures reveal that the iodine atom alters the preferred tautomer of the base.

Mechanism: In the active site of a viral polymerase, the iodine's σ-hole can interact with

backbone carbonyls of the enzyme. This stabilizes the base in a conformation that mimics

Cytosine rather than Thymine.

Result: 5-IU pairs with Guanine instead of Adenine during replication. This "mispairing"

accumulates mutations in the viral genome, leading to error catastrophe.
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Binding Affinity[1]
Data Point: Substitution of Methyl (Thymine) with Iodine (IdU) often increases binding affinity

to polymerases by 5–10 fold.

Cause: The enthalpy gain from the Halogen Bond (–2 to –5 kcal/mol) in the enzyme pocket

outweighs the entropic penalty of the slightly larger atom.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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